molecular formula C18H21N5O2S B2948286 N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034550-90-6

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

货号: B2948286
CAS 编号: 2034550-90-6
分子量: 371.46
InChI 键: KLVZNUYNFYFYBT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethoxy group at position 4. The methyl linkage to the triazolopyridazine system connects to a cyclopentanecarboxamide moiety, which is further substituted with a thiophen-2-yl group. Its synthesis likely follows methods analogous to other [1,2,4]triazolo[4,3-b]pyridazine derivatives, such as annulation of triazole rings onto substituted azine precursors .

属性

IUPAC Name

N-[(6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2S/c1-2-25-16-8-7-14-20-21-15(23(14)22-16)12-19-17(24)18(9-3-4-10-18)13-6-5-11-26-13/h5-8,11H,2-4,9-10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLVZNUYNFYFYBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN2C(=NN=C2CNC(=O)C3(CCCC3)C4=CC=CS4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Triazole and Pyridazine Moieties : These components contribute to its biological activity.
  • Cyclopentanecarboxamide Backbone : This structure is known for its interactions with various biological targets.

Molecular Formula and Weight

  • Molecular Formula : C17H20N4O2S
  • Molecular Weight : Approximately 344.43 g/mol

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promise in inhibiting the proliferation of various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • Bel-7402 (hepatocellular carcinoma)

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cell division and proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in malignant cells.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related triazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against MCF-7 cells.

CompoundIC50 (μM)Cell Line
Compound A10MCF-7
Compound B15Bel-7402
N-(6-Ethoxy...)12MCF-7

Study 2: Mechanistic Insights

Another investigation explored the interaction of triazolo derivatives with specific proteins involved in cancer progression. The findings suggested that these compounds could modulate the activity of proteins such as Polo-like kinase 1.

相似化合物的比较

Key Observations :

  • Substituent Position and Type : The ethoxy group at position 6 (vs. methoxy in ) may influence solubility and metabolic stability. Thiophene-containing analogues (e.g., ) suggest a preference for aromatic heterocycles in modulating target interactions.
  • Core Modifications: Replacement of the triazolopyridazine core with pyridazinone (as in ) reduces ring strain but may alter binding affinity in biological systems.

常见问题

Q. Q1: What are the recommended synthetic routes for preparing N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide?

A: The synthesis of structurally related triazolo-pyridazine derivatives often involves multi-step protocols. For example, outlines a pathway for synthesizing N-((6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide via nucleophilic substitution and amidation reactions. For the target compound, a plausible route could involve:

Ethoxy substitution : Reacting a 6-chloro-triazolo-pyridazine precursor with sodium ethoxide to introduce the ethoxy group.

Methylation : Introducing the methyl group via reductive amination or alkylation.

Cyclopentanecarboxamide coupling : Using carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the 1-(thiophen-2-yl)cyclopentanecarboxamide moiety .
Key intermediates should be purified via column chromatography and characterized by NMR and mass spectrometry.

Q. Q2: What analytical techniques are essential for confirming the molecular structure of this compound?

A: Standard characterization methods include:

  • IR spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹ for the carboxamide, C-O-C stretch at ~1100–1250 cm⁻¹ for the ethoxy group) .
  • NMR spectroscopy : ¹H and ¹³C NMR to resolve the thiophene protons (δ 6.8–7.5 ppm), cyclopentane carbons, and triazolo-pyridazine signals .
  • High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., M+H⁺ or M+Na⁺ peaks) .

Advanced Research Questions

Q. Q3: How can substituents on the triazolo-pyridazine core influence the compound’s electronic properties and reactivity?

A: The ethoxy group at position 6 is an electron-donating substituent, which may enhance the electron density of the triazolo-pyridazine ring, affecting reactivity in nucleophilic or electrophilic reactions. Computational studies (e.g., DFT calculations) can map electron distribution using software like Gaussian. Experimental validation could involve Hammett plots or UV-Vis spectroscopy to assess substituent effects on absorption maxima .

Q. Q4: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

A: Discrepancies in NMR or IR data may arise from tautomerism, conformational flexibility, or impurities. Strategies include:

Variable-temperature NMR : To detect dynamic processes (e.g., ring puckering in the cyclopentane group).

2D NMR (COSY, NOESY) : To confirm connectivity and spatial arrangements .

X-ray crystallography : Definitive structural confirmation, as demonstrated in for related triazole-thiadiazole hybrids .

Q. Q5: How can the metabolic stability of this compound be evaluated in preclinical studies?

A: While direct data on the target compound is unavailable, highlights methodologies for assessing trifluoromethyl-containing analogs:

In vitro microsomal assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and intrinsic clearance.

LC-MS/MS analysis : Quantify parent compound and metabolites.

CYP450 inhibition assays : To evaluate drug-drug interaction potential .

Q. Q6: What are the potential hazards associated with handling this compound, and what safety protocols should be implemented?

A: Though specific safety data is lacking, and recommend general precautions for triazolo-pyridazine derivatives:

Personal protective equipment (PPE) : Gloves, lab coat, and goggles.

Ventilation : Use fume hoods to avoid inhalation of fine particulates.

Waste disposal : Follow institutional guidelines for halogenated/organic waste .

Methodological Optimization

Q. Q7: How can reaction yields be improved during the synthesis of the thiophene-cyclopentanecarboxamide moiety?

A: Optimize the coupling reaction between the cyclopentane carboxylic acid and thiophene-2-amine:

Activating agents : Use HATU instead of EDC for higher efficiency.

Solvent selection : Polar aprotic solvents (DMF or DMSO) improve solubility.

Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .

Q. Q8: What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

A: Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with enzymes or receptors. Pair with MD simulations (GROMACS) to assess stability of ligand-protein complexes. Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) experiments .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。